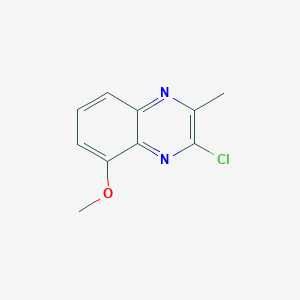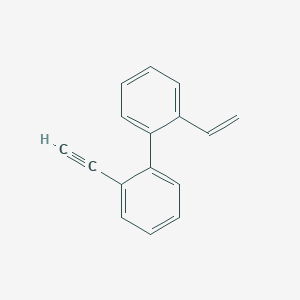
2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a methyl group on the indazole ring enhances the compound’s chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid typically involves the following steps:
-
Formation of the Indazole Ring: : The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. For example, a common method involves the cyclization of 2-azidobenzaldehydes with amines .
-
Introduction of the Fluorine Atom: : The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
-
Methylation: : The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
-
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize byproducts. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(1H-indazol-5-yl)acetic acid
- 2-(6-chloro-1-methyl-1H-indazol-5-yl)acetic acid
- 2-(6-bromo-1-methyl-1H-indazol-5-yl)acetic acid
Uniqueness
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom also improves the compound’s pharmacokinetic properties, making it a promising candidate for drug development.
属性
分子式 |
C10H9FN2O2 |
|---|---|
分子量 |
208.19 g/mol |
IUPAC 名称 |
2-(6-fluoro-1-methylindazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-13-9-4-8(11)6(3-10(14)15)2-7(9)5-12-13/h2,4-5H,3H2,1H3,(H,14,15) |
InChI 键 |
CLORSPMNKKOWPA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC(=C(C=C2C=N1)CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




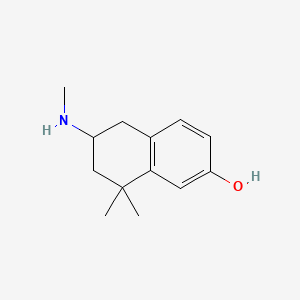
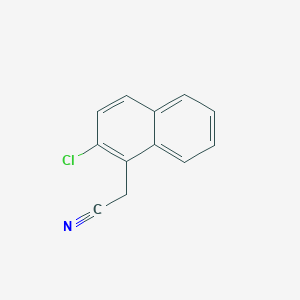

![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)

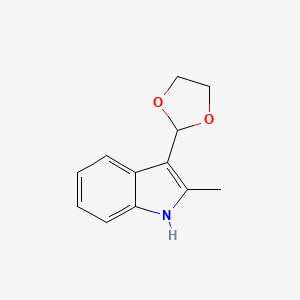
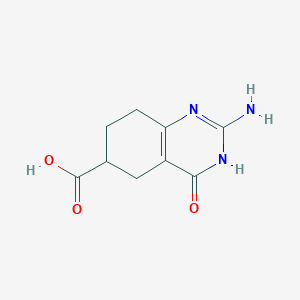
![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
